Lantibiotics Mersacidin
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
CXFXLPGGGGVCXLXXECIX |
Origin of Product |
United States |
Scientific Research Applications
Key Features:
- Chemical Structure : Mersacidin is a 20-amino-acid peptide characterized by a compact globular structure and stability under various conditions .
- Target : It specifically inhibits the synthesis of the bacterial cell wall through complexation with lipid II .
Therapeutic Applications
Mersacidin has shown significant potential in various therapeutic contexts:
- Treatment of MRSA Infections :
- Bioavailability and Efficacy :
- Potential for Broader Applications :
Case Study 1: Eradication of MRSA Colonization
- Objective : Assess the efficacy of mersacidin against nasal MRSA colonization.
- Methodology : Mice were intranasally inoculated with MRSA and treated with mersacidin.
- Results : Mersacidin treatment resulted in undetectable levels of MRSA in blood and tissues, indicating effective eradication of colonization .
Case Study 2: Systemic Infection Model
- Objective : Evaluate the therapeutic potential of mersacidin in systemic infections.
- Methodology : Systemic MRSA infections were induced in mice, followed by treatment with mersacidin.
- Results : The treatment led to significant reductions in bacterial load and improved survival rates compared to untreated controls .
Comparative Efficacy Table
| Antibiotic | Target Pathogen | Mechanism of Action | Efficacy Against MRSA |
|---|---|---|---|
| Mersacidin | Methicillin-resistant S. aureus | Binds lipid II; inhibits cell wall synthesis | Superior to vancomycin |
| Vancomycin | Methicillin-resistant S. aureus | Binds lipid II; inhibits cell wall synthesis | Standard treatment |
| Linezolid | Methicillin-resistant S. aureus | Inhibits protein synthesis | Effective but resistance emerging |
Comparison with Similar Compounds
Comparison with Type B Lantibiotics
Type B lantibiotics are globular, uncharged, and inhibit cell wall synthesis. Key examples include mersacidin , actagardine , and cinnamycin :
| Property | Mersacidin | Actagardine | Cinnamycin |
|---|---|---|---|
| Structure | 4 thioether bridges, 20 aa | 4 thioether bridges, 19 aa | 4 thioether bridges, 19 aa |
| Target on Lipid II | Pyrophosphate-sugar moiety | Pyrophosphate-sugar moiety | Pyrophosphate-sugar moiety |
| Activity | MRSA, Micrococcus luteus | Streptococcus pneumoniae | Phospholipase A2 inhibition |
| Conserved Motif | Glu residue in ring structure | Glu residue in ring structure | Lys residue in ring structure |
| Regulatory System | Autoinduction via MrsR2/K2 | Not fully characterized | Not fully characterized |
- Actagardine : Shares 70% structural similarity with mersacidin and also targets lipid II. However, actagardine has a C-terminal arginine, enhancing its positive charge and membrane interaction .
- Cinnamycin : Targets lipid II but also inhibits phospholipase A2, expanding its therapeutic applications beyond antibacterial activity .
Comparison with Type A Lantibiotics
Type A lantibiotics (e.g., nisin , epidermin ) are linear, cationic, and form pores in bacterial membranes:
| Property | Mersacidin (Type B) | Nisin (Type A) |
|---|---|---|
| Structure | Globular, rigid | Linear, flexible |
| Mode of Action | Inhibits transglycosylation | Binds lipid II + pore formation |
| Target on Lipid II | Pyrophosphate-sugar moiety | Peptide side chain + pyrophosphate |
| Resistance Mechanisms | Not a substrate for VraDE | Susceptible to proteases |
| Production Regulation | Autoinduction via mersacidin | Nisin-induced expression |
Comparison with Two-Component Lantibiotics
Two-component lantibiotics (e.g., lacticin 3147 , haloduracin ) require synergistic action of two peptides (α and β):
| Property | Mersacidin | Lacticin 3147 |
|---|---|---|
| Components | Single peptide | α (lipid II binding) + β (pore formation) |
| Structural Similarity | Resembles α-peptide | α-peptide homologous to mersacidin |
| Mechanism | Lipid II binding only | Lipid II binding + pore formation |
| Efficacy | Effective at low concentrations (0.15×MIC) | Requires both peptides for full activity |
- Microbisporicin (NAI-107) : A hybrid lantibiotic combining mersacidin-like lipid II binding (N-terminal) and nisin-like pore-forming regions (C-terminal) .
Key Research Findings
Potency : Mersacidin induces cell wall stress in S. aureus at concentrations 10× lower than vancomycin .
Structural Engineering: Saturation mutagenesis of mersacidin’s non-ring residues generated 82 analogs, with some showing enhanced activity .
Preparation Methods
In Vivo Labeling and Production
Purification Process
- Initial Purification: The culture supernatant is applied to a polystyrene resin column (Serdolit AD-2). The column is eluted sequentially with water, 50% methanol in potassium phosphate buffer (pH 7), and a stepwise gradient up to 90% 2-propanol with trifluoroacetic acid (pH 2.2).
- Fraction Collection: The 40% 2-propanol fraction contains most of the mersacidin and is recovered.
- Methanol Evaporation: The solvent is evaporated under desiccation.
- Further Purification: Perfusion chromatography on a Poros 10 R2 reversed-phase HPLC column refines the sample.
- Yield: Approximately 4 mg of [^14C]mersacidin with a specific activity of 1.7 mCi/mmol is obtained, representing a 75% yield.
Characterization and Binding Studies
- Binding studies with lipid II and bacterial membranes confirm the activity and specificity of mersacidin.
- Nondenaturing polyacrylamide gel electrophoresis (PAGE) is used to analyze mersacidin-lipid II complexes.
Detailed Research Findings on Preparation and Binding
Biosynthesis Gene Cluster
| Gene | Function |
|---|---|
| mrsA | Structural gene encoding mersacidin precursor peptide |
| mrsM, mrsD | Posttranslational modification enzymes |
| mrsT | Transporter with protease domain |
| mrsF, mrsE, mrsG | Immunity proteins to protect producer strain |
| mrsK2, mrsR2 | Two-component regulatory system for immunity |
| mrsR1 | Single regulator essential for biosynthesis |
This gene cluster ensures the production, modification, secretion, and immunity of mersacidin in the producing Bacillus strain.
Production and Labeling
Purification Strategy
| Step | Description | Purpose |
|---|---|---|
| Polystyrene resin chromatography | Sequential elution with water, methanol, 2-propanol | Initial capture and fractionation |
| Methanol evaporation | Removal of solvent | Concentration of mersacidin |
| Poros 10 R2 reversed-phase HPLC | High-resolution purification | Removal of impurities, final purification |
This multi-step purification ensures high purity and activity of mersacidin suitable for biochemical studies.
Binding and Functional Assays
- Mersacidin binds specifically to lipid II, a key precursor in bacterial cell wall synthesis.
- Binding is stable even in the presence of detergents like SDS, indicating strong interaction.
- The purified mersacidin preparation is used in binding assays with bacterial cells, isolated membranes, and lipid II micelles to confirm biological activity.
Summary Table: Preparation Workflow of Mersacidin
| Stage | Details | Outcome |
|---|---|---|
| Microbial cultivation | Bacillus sp. strain HIL Y-85,54728 grown in synthetic medium | Production of mersacidin |
| Labeling | Addition of [^14C]glycine after 14.5 h incubation | Radiolabeled mersacidin |
| Initial purification | Polystyrene resin chromatography with stepwise elution | Enrichment of mersacidin fraction |
| Concentration | Methanol evaporation | Concentrated mersacidin |
| Final purification | Poros 10 R2 reversed-phase HPLC | High purity mersacidin |
| Characterization | Binding assays, PAGE analysis | Confirmation of activity and purity |
Q & A
Q. What experimental approaches are used to determine mersacidin’s mechanism of action against bacterial peptidoglycan synthesis?
Mersacidin inhibits peptidoglycan biosynthesis by targeting lipid II, a cell wall precursor. Key methodologies include:
- In vitro peptidoglycan polymerization assays : Monitoring inhibition of transglycosylation using radiolabeled lipid II analogs .
- Electron microscopy : Observing reduced cell wall thickness and precursor accumulation in treated cells .
- NMR structural studies : Resolving conformational changes in mersacidin-lipid II complexes (e.g., in dodecylphosphocholine micelles) to map binding interfaces . Unlike glycopeptides (e.g., vancomycin), mersacidin’s activity is not antagonized by diacetyl-L-Lys-D-Ala-D-Ala, confirming a distinct molecular target .
Q. How is the mersacidin biosynthetic gene cluster organized, and what regulatory elements control its expression?
The 12.3 kb gene cluster in Bacillus sp. HIL Y-85,54728 includes:
- Structural gene : mrsA (prepeptide).
- Post-translational modification enzymes : MrsM (lanthionine synthetase) and MrsD (flavoprotein for oxidative decarboxylation) .
- Transport/immunity genes : MrsT (protease-associated transporter) and MrsFGE (ABC transporter for self-protection) .
- Regulatory system : MrsR2/MrsK2 (two-component system) and MrsR1 (response regulator). Transcription initiates in early stationary phase under the housekeeping sigma factor SigA .
Q. What methodologies are employed to optimize mersacidin production in laboratory strains of Bacillus subtilis?
Strain-specific optimization strategies include:
- Minimal media adaptation : Enhanced production in B. subtilis 168 without requiring immunity genes or secretory proteases .
- Genetic modifications : Spo0A/AbrB mutations in B. subtilis 3NA reduce production, highlighting the role of sporulation regulators .
- Inducible expression systems : Developing controllable promoters to bypass phase-dependent limitations .
Advanced Research Questions
Q. How do regulatory mechanisms like autoinduction influence mersacidin biosynthesis?
Mersacidin acts as an autoinducer at ≥2 mg/L, triggering early production in exponential phase cultures. Methodologies to study this include:
- Real-time PCR : Quantifying mrsA transcript levels in induced vs. control cultures .
- Promoter analysis : Identifying SigA-dependent transcription start sites, independent of alternative sigma factors (e.g., SigH) .
- Dose-response assays : Correlating exogenous mersacidin concentrations with biosynthetic gene activation .
Q. What challenges arise in heterologous expression of mersacidin, and how can they be addressed?
Key challenges and solutions:
- Host toxicity : Toxicity in susceptible hosts (e.g., Staphylococcus carnosus) necessitates co-expression of immunity genes (e.g., MrsFGE) .
- Post-translational compatibility : Ensuring functional modification enzymes (e.g., MrsM/MrsD) in non-native hosts like E. coli or B. amyloliquefaciens .
- Product stability : Engineering lanthionine bridges to enhance protease resistance, as demonstrated in lacticin 3147 .
Q. How does mersacidin’s single-component mechanism compare to two-component lantibiotics (e.g., haloduracin), and what are the implications for engineering hybrid systems?
- Structural distinctions : Mersacidin (Type B) is globular and targets lipid II, while two-component systems (e.g., haloduracin) combine lipid II-binding peptides (similar to mersacidin) with pore-forming peptides .
- Synergy potential : Two-component systems exhibit enhanced activity via dual targeting (e.g., lipid II binding + membrane disruption), suggesting engineering opportunities for chimeric lantibiotics .
- Bioinformatics-guided design : Mining genomes (e.g., Bacillus halodurans) for hybrid gene clusters enables rational design of novel systems .
What unresolved questions persist regarding the substrate promiscuity and regioselectivity of mersacidin’s biosynthetic enzymes?
Current gaps and investigative approaches:
- Enzyme-substrate dynamics : Structural studies (e.g., X-ray crystallography) of MrsM to elucidate recognition motifs in precursor peptides .
- Directed evolution : Screening MrsD variants for altered decarboxylation activity using fluorescence-based assays .
- Comparative genomics : Aligning mersacidin-like clusters (e.g., in Nostoc punctiforme) to identify conserved catalytic residues .
Data Contradictions and Validation
Q. How can conflicting data on mersacidin production yields across B. subtilis strains be reconciled?
Discrepancies (e.g., high yield in strain 168 vs. low yield in 3NA) are attributed to:
- Regulatory mutations : Spo0A/AbrB mutations in 3NA impair stationary-phase metabolism, reducing biosynthetic capacity .
- Media optimization : Strain 168’s performance in minimal media vs. complex media used for 3NA . Validation requires transcriptomic profiling (e.g., RNA-seq) of key operons under matched growth conditions.
Q. What experimental evidence supports or challenges the proposed role of mersacidin as a lipid II binder?
- Support : NMR studies show direct interaction with lipid II’s pyrophosphate moiety, inducing conformational changes critical for activity .
- Challenges : Unlike nisin, mersacidin lacks pore-forming domains, raising questions about secondary targets. Addressing this requires genetic knockouts of lipid II biosynthesis genes (e.g., murG) to assess resistance mechanisms .
Tables for Key Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
